molecular formula C15H30O4 B1671894 Monolaurin CAS No. 27215-38-9

Monolaurin

Cat. No.: B1671894
CAS No.: 27215-38-9
M. Wt: 274.40 g/mol
InChI Key: ARIWANIATODDMH-UHFFFAOYSA-N
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Description

Monolaurin (glycerol monolaurate) is a monoglyceride derived from lauric acid, a medium-chain fatty acid naturally present in coconut oil and human breast milk . Discovered by Dr. Jon J. Kabara in the 1960s, this compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses by disrupting lipid membranes . Its mechanism involves solubilizing lipids and phospholipids in microbial envelopes, leading to structural disintegration and loss of infectivity .

Preparation Methods

Glyceryl laurate can be synthesized through the esterification of glycerol with lauric acid. The preparation method involves mixing lauric acid, glycerol, and a catalyst to obtain a mixed liquid, which is then preheated and added to a vacuum reaction for further reaction . After the reaction, the resulting coarse ester is quickly cooled and filtered to obtain glyceryl laurate with a purity of 35-45%. Finally, four-stage distillation is performed to achieve a purity of 85-95% .

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Properties

Monolaurin exhibits potent antimicrobial activity against a range of pathogenic bacteria and viruses. Its effectiveness has been primarily demonstrated against gram-positive bacteria, including Staphylococcus aureus , a common cause of infections in humans.

Case Studies and Research Findings

  • Synergistic Effects with Antibiotics :
    A study explored the combination of this compound with β-lactam antibiotics against Staphylococcus aureus isolates. The results indicated that this compound significantly reduced the minimum inhibitory concentration (MIC) of antibiotics, demonstrating synergistic effects that could enhance treatment outcomes for antibiotic-resistant infections .
  • Antiviral Activity :
    This compound has shown effectiveness against enveloped viruses such as HIV and influenza. It acts by disrupting viral membranes and inhibiting viral replication processes . For instance, it has been reported to prevent the binding of viral proteins to host cell membranes, thereby blocking infection pathways.
  • Food Preservation :
    Due to its antimicrobial properties, this compound is being investigated for use as a natural preservative in food products. It can inhibit the growth of spoilage organisms and pathogens, thus extending shelf life while maintaining food safety .

Efficacy Against Specific Pathogens

The following table summarizes this compound's effectiveness against various pathogens based on recent studies:

PathogenMIC (µg/ml)Effectiveness
Staphylococcus aureus250 - 2000Significant reduction in growth
Methicillin-resistant Staphylococcus aureus (MRSA)< 100Effective in combination with antibiotics
Candida albicans< 150Inhibitory effects observed
Enveloped viruses (e.g., HIV)N/ADisruption of viral membranes

Immune System Enhancement

This compound not only acts as an antimicrobial agent but also plays a role in enhancing the immune response. Research indicates that it can modulate immune system functions by:

  • Controlling Pro-inflammatory Cytokines : this compound helps regulate inflammatory responses, potentially reducing chronic inflammation associated with various diseases .
  • Activating Leukocytes : It promotes the recruitment of immune cells to sites of infection, enhancing the body’s defense mechanisms.

Safety and Dosage

This compound is generally recognized as safe for human consumption at appropriate doses. Studies suggest that it does not cause significant metabolic dysfunction or inflammation, making it a promising candidate for dietary supplementation .

Comparison with Similar Compounds

Structural Analogs: Monoglycerides and Fatty Acid Derivatives

Monolaurin’s activity is influenced by its molecular structure, particularly the position of lauric acid esterification on glycerol. Studies show that 1-monolaurin (esterified at the first carbon of glycerol) exhibits superior antimicrobial activity compared to 2- or 3-monolaurin or free lauric acid . For example:

  • Lauric acid: While lauric acid itself has antimicrobial properties, this compound is 200–300% more effective due to its amphiphilic structure, which enhances membrane penetration .
  • Capric acid derivatives: Monocaprin (glycerol monocaprate) shows activity against enveloped viruses but is less potent than this compound against bacteria like Staphylococcus aureus .

Table 1: Physicochemical Properties of this compound vs. Commercial and Synthesized Variants

Property Synthesized this compound Commercial this compound
Saponification value 193.6 ± 0.83 mg KOH/g 200–210 mg KOH/g
Iodine value ≤1 (wijs) ≤1 (wijs)
Melting point 50–56°C 56–60°C
Hydrophilic-lipophilic balance (HLB) 5.97 5.0

Synthesized this compound exhibits comparable emulsifying capacity (93.66%) and stability (89.54%) to commercial variants, making it suitable for microemulsions in food and pharmaceutical applications .

Combination Formulations

This compound is often combined with additives to enhance efficacy:

  • This compound+F: A 1:1:1 mixture of this compound, butylhydroxyanisole (BHA), and EDTA. This formulation inactivates >99.9% of enveloped viruses (e.g., herpes simplex, influenza) by synergistically disrupting viral envelopes .
  • Lauriban-M: Combines this compound with methylparaben, improving antifungal activity .
  • Lauribic-II : A 1:1 blend with sorbic acid, effective against foodborne pathogens .

Key Finding:

This compound alone reduces viral infectivity by >99.9%, but this compound+F eliminates all detectable infectivity, highlighting the role of BHA in enhancing lipid solubility .

Functional Analogs: Antibiotics and Phytochemicals

Table 2: Antimicrobial Efficacy of this compound vs. Conventional Antibiotics

Organism This compound (20 mg/ml) Sensitivity Penicillin Resistance Oxacillin Resistance
Staphylococcus aureus 100% 42% 35%
Streptococcus spp. 100% 33% 28%
Escherichia coli 89% (growth inhibition) N/A N/A

Synergy with Phytochemicals:

  • Zataria multiflora essential oil: Combined with this compound, it achieves a fractional inhibitory concentration (FIC) index of 0.04–0.12 against Listeria monocytogenes, indicating strong synergy .
  • Baicalein: Paired with this compound, it eradicates Borrelia burgdorferi biofilms, a feature absent in most antibiotics .

Commercial Variants: Lauricidin® vs. Standard this compound

Lauricidin® contains >90% this compound, whereas generic supplements often have lower concentrations. This higher purity correlates with enhanced potency: Lauricidin® achieves antimicrobial effects at lower doses (e.g., 20 mg/ml) compared to less-refined this compound products .

Biological Activity

Monolaurin, a monoacylglycerol derived from lauric acid, has garnered significant attention for its diverse biological activities, particularly its antimicrobial and antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, viruses, and fungi. Its effectiveness is attributed to several mechanisms:

  • Disruption of Membrane Integrity : this compound interacts with lipid membranes, leading to increased permeability and cell lysis in susceptible organisms. This effect has been demonstrated against Staphylococcus aureus, where this compound caused cell elongation and swelling at sub-MIC concentrations .
  • Inhibition of Biofilm Formation : this compound has shown significant efficacy in inhibiting biofilm formation by Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that this compound could inhibit biofilm development with minimum inhibitory concentrations (MICs) ranging from 250 to 2000 µg/mL . The IC50 values for biofilm eradication were found to be 203.6 µg/mL and 379.3 µg/mL for preformed biofilms .
  • Synergistic Effects with Antibiotics : Research indicates that this compound can enhance the activity of β-lactam antibiotics against resistant strains. The fractional inhibitory concentration (FIC) index demonstrated synergistic effects ranging from 0.0039 to 0.25 when combined with these antibiotics .

Antiviral Activity

This compound also exhibits antiviral properties, particularly against enveloped viruses. In studies involving Senecavirus A (SVA), this compound was shown to inhibit viral replication by up to 80% in vitro and significantly reduce clinical symptoms and viral loads in infected piglets during in vivo trials . The treatment led to a notable decrease in pro-inflammatory cytokines while promoting interferon-γ release, enhancing the immune response against viral infections.

The mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption : By integrating into lipid bilayers, this compound alters membrane fluidity and integrity, leading to cell death.
  • Inhibition of Quorum Sensing : this compound disrupts communication among bacterial populations, thereby reducing virulence factor production and biofilm formation .
  • Modulation of Host Immune Response : Studies indicate that this compound can modulate the expression of pro-inflammatory cytokines in host cells, suggesting a role in enhancing host defense mechanisms against infections .

Table 1: Summary of this compound's Biological Activities

Pathogen TypeActivityMIC Range (µg/mL)Notes
Staphylococcus aureusAntibacterial250 - 2000Synergistic with β-lactam antibiotics
MRSABiofilm inhibition203.6 - 379.3Effective against preformed biofilms
Enveloped Viruses (e.g., SVA)AntiviralN/AInhibits replication by up to 80%
Oral Pathogens (A. actinomycetemcomitans)Immune modulation25 - 50Reduces inflammatory cytokines

Notable Research Findings

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound effectively inhibited MRSA biofilm formation and reduced the expression of virulence genes associated with biofilm development .
  • Viral Load Reduction in Animal Models : In vivo trials showed that piglets treated with this compound exhibited lower viral loads and improved clinical outcomes compared to untreated controls following SVA infection .
  • Host Immune Modulation : this compound treatment resulted in altered expression levels of several cytokines involved in inflammatory responses, indicating its potential as an adjunct therapy in managing infections .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for assessing monolaurin’s antimicrobial efficacy in vitro?

  • Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens, following CLSI guidelines . Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments). For biofilm studies, employ crystal violet staining or confocal microscopy to quantify biomass reduction .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Document synthesis protocols with exact molar ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents). Characterize purity via HPLC (>95% purity threshold) and structural identity using NMR (¹H/¹³C) and FT-IR spectroscopy. Cross-reference spectral data with published libraries .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

  • Apply nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How can contradictory findings on this compound’s antiviral mechanisms be resolved across studies?

  • Conduct systematic reviews with inclusion/exclusion criteria prioritizing peer-reviewed in vivo studies. Use meta-regression to identify moderators (e.g., viral strains, delivery systems). Validate hypotheses via siRNA knockdowns of proposed host targets (e.g., lipid raft proteins) .

Q. What methodologies address this compound’s poor bioavailability in pharmacokinetic studies?

  • Employ lipid-based nanoemulsions or liposomal encapsulation to enhance solubility. Quantify plasma concentrations via LC-MS/MS, correlating with pharmacodynamic outcomes (e.g., cytokine levels). Use compartmental modeling (e.g., NONMEM) to predict tissue distribution .

Q. How should researchers design longitudinal studies to evaluate this compound’s immunomodulatory effects?

  • Implement randomized, double-blind placebo-controlled trials (RCTs) with stratified sampling for age/health status. Measure biomarkers (e.g., IL-6, TNF-α) at baseline and intervals (e.g., 4, 12 weeks). Adjust for confounding variables (e.g., diet) using multivariate regression .

Q. Data Interpretation & Reporting

Q. What frameworks are effective for integrating this compound’s in vitro and in vivo data discrepancies?

  • Apply the Hill’s Criteria of Causation to assess biological plausibility and consistency. Use translational scoring systems (e.g., THERAPEUTIC index) to prioritize findings with clinical relevance .

Q. How can researchers validate this compound’s synergy with other antimicrobial agents?

  • Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5. Confirm mechanistic interactions via transcriptomics (e.g., RNA-seq of co-treated pathogens) .

Q. What ethical considerations are critical for this compound animal studies?

  • Adhere to ARRIVE 2.0 guidelines for reporting, including sample size justification (power analysis) and humane endpoints. Obtain approval from institutional animal care committees (IACUCs) and include compliance statements in manuscripts .

Q. Methodological Pitfalls & Solutions

Q. How to mitigate batch-to-batch variability in this compound formulations?

  • Implement quality control (QC) protocols:
  • Chemical consistency : Track impurities via GC-MS.
  • Biological activity : Standardize MIC assays across batches .

Q. What strategies improve the rigor of this compound’s mechanistic studies?

  • Use orthogonal validation (e.g., CRISPR-Cas9 gene editing alongside pharmacological inhibition) to confirm targets. Publish negative results in repositories like Zenodo to reduce publication bias .

Properties

IUPAC Name

2,3-dihydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4
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DSSTOX Substance ID

DTXSID5041275
Record name 1-Monolaurin
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Molecular Weight

274.40 g/mol
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Physical Description

Pellets or Large Crystals, Liquid
Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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CAS No.

142-18-7, 27215-38-9, 67701-26-2
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